Product packaging for 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride(Cat. No.:)

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride

Cat. No.: B8581119
M. Wt: 223.65 g/mol
InChI Key: OQVPRYZJDBDAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride (CAS 1057653-47-0) is a specialty benzoic acid derivative with the molecular formula C 11 H 10 ClNO 2 and a molecular weight of 223.65 . This compound features a benzoyl chloride core, a highly reactive functional group known to readily undergo nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles to form esters and amides . This reactivity makes it a valuable synthon in organic synthesis and medicinal chemistry for the introduction of the 4-(2-oxopyrrolidin-1-yl)benzoyl moiety into more complex molecules. The 2-oxopyrrolidin group (a lactam) is a privileged structure in drug discovery, often associated with biological activity. As such, this acyl chloride serves as a key building block for researchers developing novel compounds, particularly for the synthesis of potential pharmacologically active agents, functional polymers, or advanced materials. It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO2 B8581119 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzoyl chloride

InChI

InChI=1S/C11H10ClNO2/c12-11(15)8-3-5-9(6-4-8)13-7-1-2-10(13)14/h3-6H,1-2,7H2

InChI Key

OQVPRYZJDBDAOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 2 Oxopyrrolidin 1 Yl Benzoyl Chloride

Precursor Synthesis and Derivatization Pathways

Preparation of 4-(2-Oxopyrrolidin-1-yl)benzoic Acid from Anilines and Pyrrolidinones

The formation of the N-aryl lactam structure of 4-(2-oxopyrrolidin-1-yl)benzoic acid can be achieved through several synthetic routes. One common approach involves the reaction of 4-aminobenzoic acid with γ-butyrolactone. This reaction typically requires elevated temperatures and the presence of an acid or base catalyst to facilitate the nucleophilic attack of the aniline nitrogen onto the lactam carbonyl, followed by a dehydration step.

A more modern and versatile method for the synthesis of this precursor is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org In this context, 4-halobenzoic acid (for instance, 4-bromobenzoic acid) is coupled with 2-pyrrolidinone (B116388) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is often favored for its high functional group tolerance and broad substrate scope, allowing for the synthesis of a wide array of N-aryl lactams under relatively mild conditions. wikipedia.orgatlanchimpharma.com

Functional Group Transformations for Carboxylic Acid Activation

The carboxylic acid group of 4-(2-oxopyrrolidin-1-yl)benzoic acid is relatively unreactive towards many nucleophiles. Therefore, to facilitate subsequent acylation reactions, it must be "activated." The most common and direct method of activation is the conversion of the carboxylic acid into the corresponding acyl chloride. This transformation dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This increased reactivity is essential for the efficient synthesis of esters, amides, and other acyl derivatives.

Chlorination Reagents and Reaction Conditions for Acyl Chloride Formation

The conversion of 4-(2-oxopyrrolidin-1-yl)benzoic acid to its acyl chloride can be accomplished using a variety of chlorinating agents. The choice of reagent often depends on the scale of the reaction, the desired purity of the product, and the sensitivity of the starting material to the reaction conditions.

Utilization of Thionyl Chloride in Laboratory-Scale Synthesis

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.comdoubtnut.com The reaction of 4-(2-oxopyrrolidin-1-yl)benzoic acid with thionyl chloride, often in an inert solvent such as dichloromethane (B109758) or toluene, proceeds to form the desired acyl chloride. prepchem.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be readily removed from the reaction mixture, which drives the reaction to completion. doubtnut.com The reaction can be accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com Typically, the reaction mixture is heated to reflux to ensure complete conversion. prepchem.comresearchgate.net

Table 1: Typical Reaction Conditions for Thionyl Chloride Chlorination

ParameterCondition
Starting Material4-(2-Oxopyrrolidin-1-yl)benzoic acid
ReagentThionyl chloride (SOCl₂)
SolventDichloromethane, Toluene
CatalystN,N-Dimethylformamide (DMF)
TemperatureReflux

Application of Oxalyl Chloride for Selective Conversion

Oxalyl chloride ((COCl)₂) is another excellent reagent for the conversion of carboxylic acids to acyl chlorides, often favored for its mild reaction conditions and the formation of volatile byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). chemicalbook.com The reaction with 4-(2-oxopyrrolidin-1-yl)benzoic acid is typically carried out in an inert solvent like dichloromethane at or below room temperature. orgsyn.org Similar to the thionyl chloride method, a catalytic amount of DMF is often employed. orgsyn.org The mildness of this method makes it particularly suitable for substrates that may be sensitive to the higher temperatures often required with thionyl chloride. chemicalbook.com

Table 2: Typical Reaction Conditions for Oxalyl Chloride Chlorination

ParameterCondition
Starting Material4-(2-Oxopyrrolidin-1-yl)benzoic acid
ReagentOxalyl chloride ((COCl)₂)
SolventDichloromethane
CatalystN,N-Dimethylformamide (DMF)
TemperatureRoom temperature

Exploration of Phosphorus Pentachloride and Other Chlorinating Agents

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that can also be used to synthesize acyl chlorides from carboxylic acids. prepchem.com The reaction of 4-(2-oxopyrrolidin-1-yl)benzoic acid with PCl₅ would yield the desired acyl chloride, with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. While effective, the use of PCl₅ can be less desirable due to the formation of the non-volatile POCl₃, which can complicate product purification. coherentmarketinsights.com

Other chlorinating agents, such as phosphorus trichloride (B1173362) (PCl₃) and cyanuric chloride, are also known to convert carboxylic acids to acyl chlorides. However, their application for the synthesis of 4-(2-oxopyrrolidin-1-yl)benzoyl chloride is less commonly reported in the scientific literature. The selection of the chlorinating agent is a critical parameter in the synthesis and is determined by factors such as reaction scale, substrate compatibility, and ease of purification.

Optimization of Synthetic Routes and Process Development

The optimization of synthetic routes for this compound is crucial for its efficient and cost-effective production. This involves a multi-faceted approach that considers reaction conditions, reagent selection, and purification methods to maximize yield and purity.

Strategies for Yield Enhancement and Purity Control

Achieving high yield and purity in the synthesis of benzoyl chlorides is a primary objective in process development. Key strategies include:

Stoichiometry Control: The molar ratio of reactants plays a critical role in driving the reaction to completion and minimizing by-products. For instance, in the synthesis of related benzoyl chlorides, using an excess of the chlorinating agent, such as oxalyl chloride or thionyl chloride, can ensure the complete conversion of the starting carboxylic acid.

Minimizing Side Reactions: A common side reaction in the synthesis of 4-substituted benzoyl chlorides is the formation of 4,4'-disubstituted benzophenones. This can be minimized by the slow addition of a dilute solution of the starting alkylbenzene to the acylating agent orgsyn.org.

Catalyst Selection: The choice of catalyst can significantly influence reaction rates and selectivity. For the conversion of benzoic acids to benzoyl chlorides, catalysts such as N,N-dimethylformamide (DMF) are often employed when using thionyl chloride google.com.

Continuous Flow Synthesis: Modern techniques like continuous-flow processing can offer superior control over reaction parameters, leading to increased selectivity and yield. This method has been shown to be effective in the synthesis of m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride, achieving yields between 65% and 99% beilstein-journals.org.

StrategyEffect on YieldEffect on Purity
Excess Chlorinating Agent Increases conversion of starting materialMay require more rigorous purification
Slow Reactant Addition Minimizes by-product formationIncreases product purity
Catalyst Use (e.g., DMF) Accelerates reaction rateCan introduce impurities if not removed
Continuous Flow Can significantly increase yieldEnhances selectivity and purity

Investigation of Solvent Effects and Temperature Regimes

The selection of an appropriate solvent and the control of reaction temperature are paramount for the successful synthesis of benzoyl chlorides.

Solvent Effects: The polarity and boiling point of the solvent can influence reaction kinetics and the solubility of reactants and products. In the synthesis of some benzoyl chloride derivatives, aprotic polar solvents have been shown to reduce the formation of dimeric impurities compared to less polar solvents like toluene and chlorobenzene. Acetonitrile has been used as a more polar alternative to THF to prevent the precipitation of salts formed during the reaction, which can be an issue at higher concentrations beilstein-journals.org.

Temperature Regimes: Temperature control is critical to balance reaction rate with the suppression of side reactions. For the synthesis of 4-alkylbenzoyl chlorides, ambient temperatures of 20–25°C are considered optimal. Higher temperatures can favor the formation of ketone by-products, while lower temperatures may lead to an incomplete reaction within a reasonable timeframe orgsyn.org. In some chemoselective syntheses, a low temperature of -15°C was initially used to improve selectivity, although decreasing the concentration of the reactants proved to be more effective beilstein-journals.org. In continuous flow systems, it is possible to use different temperature zones, for example, keeping the first reactor at 20°C and a second reactor at 40°C to optimize different stages of the reaction beilstein-journals.org.

ParameterConditionRationale
Solvent Aprotic polar (e.g., Acetonitrile)Improves solubility of intermediates, can reduce side reactions.
Temperature Ambient (20-25°C) for some synthesesOptimal balance between reaction rate and minimizing by-product formation orgsyn.org.
Temperature Low (-15°C) or varied in flow systemsCan enhance chemoselectivity beilstein-journals.org.

Isolation and Purification Techniques Employed in Research

The isolation and purification of this compound are critical steps to obtain a product of high purity, suitable for its intended applications. Common techniques include:

Vacuum Distillation: This is a standard method for purifying benzoyl chlorides, which are often high-boiling liquids. Distillation under reduced pressure allows for purification at a lower temperature, preventing thermal decomposition. For high-purity benzoyl chloride, collecting the fraction at 90-120°C under a vacuum of 20-50mmHg is a documented method google.com.

Extraction: Liquid-liquid extraction is frequently used during the work-up process to remove impurities. For example, after quenching the reaction, the organic layer containing the product can be washed with a cold, dilute base solution (e.g., 5% potassium hydroxide) to remove any unreacted carboxylic acid orgsyn.org.

Chromatography: For laboratory-scale synthesis or when very high purity is required, flash chromatography on silica gel is a valuable purification technique mdpi.com.

Recrystallization: If the benzoyl chloride is a solid, or if it is converted to a solid derivative, recrystallization can be an effective method for purification.

Filtration: In larger-scale preparations, filtration, sometimes through a bed of activated carbon, can be used to remove solid impurities and colored by-products.

Alternative and Emerging Synthetic Approaches for Benzoyl Chlorides

While the traditional methods for synthesizing benzoyl chlorides from benzoic acids using reagents like thionyl chloride or oxalyl chloride are well-established, research into alternative and more sustainable methods is ongoing.

Chemical Reactivity and Mechanistic Studies of 4 2 Oxopyrrolidin 1 Yl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride readily undergoes nucleophilic acyl substitution reactions. This class of reactions is fundamental to its utility in organic synthesis, allowing for the formation of esters, amides, anhydrides, and thioesters. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.

Esterification with Alcohols and Phenols

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding esters. chemguide.co.ukutexas.edu This transformation, a form of acylation, is typically conducted in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrogen chloride (HCl) byproduct. doubtnut.comniscpr.res.in The use of a base drives the reaction to completion. Phenols, though less nucleophilic than aliphatic alcohols, can be readily acylated under these conditions, often requiring a catalyst like titanium oxide (TiO2) for enhanced efficiency in solvent-free systems. niscpr.res.inmasterorganicchemistry.com The reaction with phenols in the presence of dilute NaOH is a variation of the Schotten-Baumann reaction. doubtnut.com

Table 1: Representative Esterification Reactions

Nucleophile Product
Methanol (B129727) Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Ethanol Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate
Isopropanol Isopropyl 4-(2-oxopyrrolidin-1-yl)benzoate
Phenol Phenyl 4-(2-oxopyrrolidin-1-yl)benzoate
p-Cresol p-Tolyl 4-(2-oxopyrrolidin-1-yl)benzoate

Amide Bond Formation with Primary and Secondary Amines

The formation of amides through the reaction of this compound with primary and secondary amines is a highly efficient and widely used transformation. doubtnut.comlibretexts.org This reaction is characterized by its rapid rate and high yields. nih.gov Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to sequester the HCl generated. pressbooks.pub Alternatively, the reaction can be performed with one equivalent of the amine in the presence of an auxiliary base like pyridine or triethylamine (B128534) in an inert solvent such as dichloromethane (B109758). hud.ac.ukresearchgate.netresearchgate.net This method is known as the Schotten-Baumann reaction when carried out with aqueous alkali. doubtnut.comresearchgate.netmedcraveonline.com The high reactivity of acyl chlorides makes them ideal for coupling with a wide range of amines, including those that are sterically hindered or weakly nucleophilic. nih.govrsc.orgrsc.org

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. libretexts.org A tetrahedral intermediate is formed, which then eliminates a chloride ion to form the stable amide bond. doubtnut.com

Table 2: Representative Amide Formation Reactions

Nucleophile Product
Ammonia 4-(2-Oxopyrrolidin-1-yl)benzamide
Methylamine N-Methyl-4-(2-oxopyrrolidin-1-yl)benzamide
Diethylamine N,N-Diethyl-4-(2-oxopyrrolidin-1-yl)benzamide
Aniline N-Phenyl-4-(2-oxopyrrolidin-1-yl)benzamide
Pyrrolidine (4-(2-Oxopyrrolidin-1-yl)phenyl)(pyrrolidin-1-yl)methanone

Anhydride Formation with Carboxylic Acids

This compound can react with a carboxylic acid or its corresponding carboxylate salt to form a carboxylic anhydride. pressbooks.pub The reaction is most effectively carried out by treating the acyl chloride with the sodium salt of a carboxylic acid. nih.gov Alternatively, reacting the acyl chloride with a carboxylic acid in the presence of a tertiary amine base like pyridine is also effective. pressbooks.pub This method allows for the synthesis of both symmetrical and mixed (unsymmetrical) anhydrides. The pyridine not only neutralizes the HCl byproduct but also can act as a nucleophilic catalyst.

Reaction with Thiols for Thioester Synthesis

In a reaction analogous to esterification, this compound reacts with thiols (mercaptans) to produce thioesters. Thioesters are important intermediates in organic synthesis. beilstein-journals.org The reaction proceeds readily, often in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the acyl chloride. This method is a common and straightforward approach for the S-acylation of thiols. organic-chemistry.org

Mechanistic Investigations of Acylation Processes

The acylation reactions of benzoyl chlorides have been the subject of mechanistic studies to elucidate the pathways and intermediates involved. These investigations provide insight into the factors governing reaction rates and product formation.

Identification of Transition States and Intermediates

In the context of reactions involving this compound, such as Friedel-Crafts acylation, the identification of transition states and intermediates is crucial for understanding the reaction mechanism.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. organic-chemistry.orgchemguide.co.uk The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). nih.gov The mechanism involves the formation of a highly electrophilic acylium ion. usask.caminia.edu.eg

For this compound, the proposed intermediates and transition states in a Friedel-Crafts acylation reaction would be analogous to the established mechanism for other benzoyl chlorides:

Formation of the Acylium Ion Intermediate: The first step involves the reaction of the acyl chloride with the Lewis acid catalyst. The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. usask.caminia.edu.eg The presence of the electron-donating 2-oxopyrrolidin-1-yl group at the para-position can stabilize the positive charge on the acylium ion through resonance, potentially affecting its formation and reactivity.

Formation of the Sigma Complex (Arenium Ion) Intermediate: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of another substrate. This leads to the formation of a carbocation intermediate known as a sigma complex or arenium ion, which is resonance-stabilized. wikipedia.org

Transition States: The reaction profile will involve at least two major transition states. The first transition state corresponds to the formation of the acylium ion, and the second, which is often the rate-determining step, corresponds to the attack of the acylium ion on the aromatic ring to form the sigma complex. A final, lower-energy transition state would be associated with the deprotonation of the sigma complex to restore aromaticity.

Computational chemistry studies on similar systems could provide detailed geometries and energies of these transition states and intermediates, offering deeper insight into the reaction pathway.

Role of Catalysis in Enhancing Reactivity and Selectivity (e.g., Lewis Acids, Organocatalysts)

Catalysis is paramount in modulating the reactivity and selectivity of reactions involving this compound, particularly in Friedel-Crafts acylation.

Lewis Acids:

Lewis acids are the most common catalysts for Friedel-Crafts acylation. nih.govallstudyjournal.com Their primary role is to generate the highly reactive acylium ion electrophile. usask.ca The choice of Lewis acid can significantly impact the reaction rate and outcome. Common Lewis acids include AlCl₃, FeCl₃, and ZnCl₂. frontiersin.orgnih.gov

For this compound, the amide functionality within the pyrrolidinone ring could potentially coordinate with the Lewis acid. This interaction might compete with the desired coordination at the acyl chloride, possibly requiring stoichiometric amounts of the catalyst. The complexation of the Lewis acid with the product ketone is also a known factor that often necessitates more than catalytic amounts of the Lewis acid. organic-chemistry.org

The following table summarizes the role of common Lewis acids in Friedel-Crafts acylation:

CatalystRole in ReactionPotential Effects on Selectivity
Aluminum Chloride (AlCl₃) Strong Lewis acid, efficiently generates acylium ions.Can sometimes lead to side reactions or rearrangements in sensitive substrates.
Ferric Chloride (FeCl₃) Milder Lewis acid, can be used for more activated substrates.May offer better selectivity and milder reaction conditions.
Zinc Chloride (ZnCl₂) A weaker Lewis acid, often used for highly reactive substrates.Generally provides high selectivity with less reactive systems.

Organocatalysts:

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. While less common for traditional Friedel-Crafts acylations with benzoyl chlorides, certain organocatalysts could potentially be employed. For instance, highly nucleophilic N-heterocyclic carbenes (NHCs) or other Lewis bases could activate the acyl chloride. Supramolecular catalysts, such as resorcinarene (B1253557) capsules, have been shown to act as organocatalysts for Friedel-Crafts benzoylation by activating the benzoyl chloride through hydrogen bonding. acs.org Such approaches could offer milder reaction conditions and improved functional group tolerance.

Hydrolysis and Stability Profiles in Various Chemical Environments

Acyl chlorides are known for their high reactivity towards nucleophiles, including water. quora.com The hydrolysis of this compound would yield 4-(2-oxopyrrolidin-1-yl)benzoic acid and hydrochloric acid. The stability of the acyl chloride is therefore highly dependent on the presence of moisture.

The rate of hydrolysis is influenced by the electronic nature of the substituents on the benzoyl ring. Electron-donating groups, like the 2-oxopyrrolidin-1-yl group, can stabilize the developing positive charge on the carbonyl carbon in the transition state of a dissociative mechanism, which can accelerate the rate of hydrolysis in polar solvents like water. reddit.com Conversely, in a bimolecular associative mechanism, electron-withdrawing groups typically increase the rate of hydrolysis. The exact mechanism can depend on the solvent and the specific substituent. reddit.com

The stability of this compound in different chemical environments can be summarized as follows:

EnvironmentStability ProfileHydrolysis Product
Aqueous (neutral) Unstable, rapid hydrolysis.4-(2-Oxopyrrolidin-1-yl)benzoic acid
Aqueous (acidic) Unstable, hydrolysis may be catalyzed.4-(2-Oxopyrrolidin-1-yl)benzoic acid
Aqueous (basic) Highly unstable, rapid hydrolysis and saponification.4-(2-Oxopyrrolidin-1-yl)benzoate salt
Anhydrous aprotic solvents Generally stable.N/A
Protic solvents (e.g., alcohols) Reactive, undergoes alcoholysis to form esters.Alkyl 4-(2-oxopyrrolidin-1-yl)benzoate

Kinetic studies on the hydrolysis of para-substituted benzoyl chlorides have been reported, and these can provide a framework for estimating the hydrolysis rate of this compound. uni.eduresearchgate.netrsc.org However, specific kinetic data for this compound are not available in the searched literature.

Electrophilic Aromatic Substitution on the Benzoyl Moiety through Derivatization (if applicable)

The benzoyl moiety of this compound is, in principle, susceptible to further electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org The directing effect of the substituents on the ring will determine the position of the incoming electrophile.

The two substituents on the benzene (B151609) ring are the acyl chloride group (-COCl) and the 2-oxopyrrolidin-1-yl group.

Acyl Chloride Group (-COCl): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. minia.edu.eg

2-Oxopyrrolidin-1-yl Group: This is an activating, ortho, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair, which outweighs its inductive withdrawal. libretexts.org

Since the two groups are para to each other, their directing effects will guide the incoming electrophile to the positions ortho to the activating 2-oxopyrrolidin-1-yl group (and meta to the deactivating acyl chloride group). Therefore, electrophilic substitution would be expected to occur at the positions labeled 2' and 6' on the benzoyl ring.

However, the acyl chloride group is highly reactive and may not be compatible with the conditions of many EAS reactions (e.g., strong acids). It is often more synthetically viable to perform electrophilic aromatic substitution on the corresponding benzoic acid or ester and then convert the carboxylic acid functionality to the acyl chloride. chemicalbook.com

Potential electrophilic aromatic substitution reactions could include:

ReactionReagentsExpected Product
Nitration HNO₃, H₂SO₄2-Nitro-4-(2-oxopyrrolidin-1-yl)benzoyl chloride
Halogenation Br₂, FeBr₃2-Bromo-4-(2-oxopyrrolidin-1-yl)benzoyl chloride
Sulfonation SO₃, H₂SO₄2-Sulfo-4-(2-oxopyrrolidin-1-yl)benzoyl chloride

It is important to note that these are predicted outcomes based on general principles, and specific experimental verification for this compound is lacking in the available literature.

Applications of 4 2 Oxopyrrolidin 1 Yl Benzoyl Chloride in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The unique combination of a reactive acyl chloride and a heterocyclic pyrrolidinone ring within one molecule makes 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride a valuable building block for the synthesis of intricate molecular structures.

Synthesis of Novel Heterocyclic Systems Incorporating the Pyrrolidinone Moiety

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds. The presence of this moiety in this compound makes it an attractive starting material for the synthesis of novel and potentially bioactive heterocyclic systems. The benzoyl chloride functionality can readily react with a variety of nucleophiles, such as amines, alcohols, and hydrazines, to initiate the construction of more complex heterocyclic frameworks.

For instance, the acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride has been shown to yield 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile. This intermediate serves as a versatile precursor for the synthesis of various γ-aminopropyl-substituted pyrazoles and pyrimidines. This reaction highlights how the benzoyl chloride group can be used to introduce the pyrrolidinone-containing benzoyl moiety onto another heterocyclic precursor, thereby facilitating the creation of novel, fused, or linked heterocyclic systems. While this example does not use the exact title compound, it demonstrates a key synthetic strategy that is directly applicable. The this compound could be employed in similar reactions to generate a diverse range of new chemical entities with the pyrrolidinone pharmacophore.

The general synthetic utility of the pyrrolidinone scaffold is well-documented, with numerous methods developed for its incorporation into larger molecules, including 1,3-dipolar cycloadditions and various cyclization strategies. scienceopen.com These established synthetic routes further underscore the potential of this compound as a starting material for generating novel heterocyclic compounds with potential applications in drug discovery.

Regioselective and Stereoselective Syntheses Facilitated by the Benzoyl Chloride Group

The benzoyl chloride group is a highly reactive functional group that can participate in a wide range of chemical transformations. The electronic and steric environment around the carbonyl group can significantly influence the regioselectivity and stereoselectivity of these reactions. In the case of this compound, the para-substitution of the 2-oxopyrrolidin-1-yl group on the benzene (B151609) ring can direct incoming nucleophiles to attack the carbonyl carbon in a predictable manner.

Benzoylation reactions are known to be influenced by steric and electronic factors, which can be exploited to achieve regioselectivity in molecules with multiple reactive sites. semanticscholar.org For example, in the benzoylation of polyols, the relative reactivity of the different hydroxyl groups can be modulated by the reaction conditions and the structure of the benzoyl chloride, leading to the selective protection or functionalization of specific positions. semanticscholar.org While specific studies on the regioselective and stereoselective reactions of this compound are not extensively documented in the reviewed literature, the principles of physical organic chemistry suggest that the electronic properties of the N-acylpyrrolidinone substituent would influence the reactivity of the benzoyl chloride.

Furthermore, if the pyrrolidinone ring or a reacting partner contains chiral centers, the benzoyl chloride group can be used to introduce a new stereocenter or to differentiate between existing ones. The synthesis of spiro-indolone-pyrrolidine derivatives through a stereoselective 1,3-dipolar cycloaddition reaction, where a benzoyl-containing dipolarophile is used, serves as an example of how benzoyl groups can be integral to stereocontrolled synthesis. nih.gov

Role as a Key Intermediate in Multi-Step Synthetic Sequences

The bifunctional nature of this compound makes it an ideal intermediate in multi-step synthetic sequences, allowing for the sequential or convergent assembly of complex target molecules.

Building Blocks for Libraries of Chemical Compounds

Combinatorial chemistry and high-throughput screening have become indispensable tools in modern drug discovery. jocpr.com The construction of large and diverse chemical libraries relies on the availability of versatile building blocks that can be readily combined in a systematic fashion. chromatographyonline.com this compound is well-suited for this purpose. The reactive benzoyl chloride handle allows for its facile attachment to a variety of scaffolds or other building blocks, typically through amide bond formation with primary or secondary amines.

The general strategy for creating a combinatorial library often involves a "split-and-pool" synthesis approach, where a solid support is divided into portions, each reacting with a different building block. nih.gov In such a workflow, this compound could be used in one of the synthetic steps to introduce the 4-(2-oxopyrrolidin-1-yl)benzoyl moiety into a library of compounds. The resulting library would possess a common structural feature—the pyrrolidinone--benzoyl substructure—while varying at other positions, allowing for the systematic exploration of the structure-activity relationship (SAR).

The synthesis of a combinatorial library of highly functionalized pyrrolidines has been demonstrated, showcasing the power of this approach in drug discovery. nih.gov Given the prevalence of the pyrrolidinone core in pharmaceuticals, a library of compounds derived from this compound would be of significant interest for screening against a wide range of biological targets.

Library Synthesis Application Role of this compound Potential Diversity Elements
Solid-Phase Peptide SynthesisC-terminal capping agent or side-chain modification reagentDifferent amino acid sequences
Solution-Phase Parallel SynthesisCommon acylating agent for a diverse set of aminesVaried amine building blocks
Encoded Library TechnologyBuilding block in a split-and-pool synthesisOther tagged building blocks

Precursors for Advanced Functional Materials (if documented in academic literature)

While direct academic literature detailing the use of this compound as a precursor for advanced functional materials is sparse, its chemical structure suggests potential applications in this area. The reactivity of the benzoyl chloride group allows for its incorporation into polymeric structures or its use in the synthesis of specialized molecules like dyes or liquid crystals.

For instance, benzoyl chloride and its derivatives are used in the synthesis of polymers. They can act as monomers in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the polar pyrrolidinone moiety into a polymer backbone could impart unique properties, such as altered solubility, thermal stability, or affinity for specific surfaces. The synthesis of polyarylenephthalides from benzoyl chloride pseudochlorides is one example of how such functionalities can be used to create high-performance polymers. nih.gov

In the field of liquid crystals, benzoyl chlorides are common starting materials for the synthesis of mesogenic molecules. researchgate.net The rigid phenyl ring of this compound could serve as a core component of a liquid crystalline molecule, with the pyrrolidinone group potentially influencing the mesophase behavior. daneshyari.com Similarly, in the synthesis of azo dyes, benzoyl chloride derivatives are used as intermediates. The pyrrolidinone group could act as an auxochrome, modifying the color and properties of the resulting dye.

Derivatization for Enhanced Analytical Characteristics in Research

In many areas of chemical and biological research, the accurate and sensitive detection of small molecules is crucial. Chemical derivatization is a powerful technique used to modify analytes to improve their separation and detection by analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). chromatographyonline.com Benzoyl chloride is a widely used derivatizing agent for this purpose. chromatographyonline.comnih.govresearchgate.net

The reaction of benzoyl chloride with primary and secondary amines, phenols, and thiols is rapid and efficient, proceeding via the Schotten-Baumann reaction. chromatographyonline.com This reaction attaches a benzoyl group to the analyte, which can significantly enhance its analytical characteristics in several ways:

Improved Chromatographic Separation: Many biologically important molecules, such as neurotransmitters and amino acids, are highly polar and exhibit poor retention on reversed-phase HPLC columns. Derivatization with the hydrophobic benzoyl group increases their retention, leading to better separation from interfering matrix components. chromatographyonline.comnih.gov

Enhanced Detection Sensitivity: The benzoyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This allows for the sensitive detection of the derivatized analytes using a UV detector. chromatographyonline.com In mass spectrometry, the benzoyl group can improve ionization efficiency and provide a characteristic fragmentation pattern, aiding in both quantification and identification. nih.govresearchgate.net

Increased Stability: The derivatization can protect labile functional groups from degradation during sample preparation and analysis. chromatographyonline.com

While specific applications of this compound as a derivatizing agent are not extensively reported, its properties as a benzoyl chloride derivative make it a promising candidate for such applications. The presence of the pyrrolidinone moiety would result in a derivatizing agent with a higher molecular weight and potentially different chromatographic properties compared to unsubstituted benzoyl chloride. This could be advantageous in certain applications, for example, by shifting the retention time of the derivatized analyte to a region of the chromatogram with less interference.

A targeted metabolomics method using benzoyl chloride derivatization coupled with HPLC-MS/MS has been successfully developed for the analysis of 70 neurologically relevant compounds, including catecholamines, amino acids, and polyamines. nih.gov This demonstrates the broad utility of benzoylation in analytical chemistry.

Analyte Functional Group Benefit of Derivatization with Benzoyl Chloride Analytical Technique
Primary/Secondary AmineIncreased hydrophobicity, UV absorbance, and MS signalHPLC-UV, LC-MS
Phenolic HydroxylIncreased hydrophobicity, UV absorbance, and MS signalHPLC-UV, LC-MS
ThiolIncreased stability and detectabilityHPLC-UV, LC-MS

Integration into Flow Chemistry and Continuous Processing for Efficient Synthesis

The adoption of flow chemistry and continuous processing in pharmaceutical and fine chemical manufacturing represents a paradigm shift from traditional batch production. These technologies offer significant advantages in terms of safety, efficiency, process control, and scalability. mdpi.comscielo.br While specific, detailed studies on the integration of this compound into continuous flow systems are not extensively documented in publicly available literature, its chemical properties as a reactive acyl chloride make it an ideal candidate for such applications. The principles of flow chemistry are highly relevant for reactions involving this compound, particularly for the synthesis of a library of N-acylpyrrolidinone derivatives, which may include analogues of nootropic drugs like aniracetam.

Continuous flow processes are particularly well-suited for handling reactive reagents like acyl chlorides. nih.gov The high surface-area-to-volume ratio in microreactors or tube reactors allows for superior heat transfer, enabling precise temperature control of highly exothermic acylation reactions and preventing the formation of thermal degradation byproducts. mdpi.com Furthermore, the rapid and efficient mixing achieved in flow reactors ensures reaction homogeneity, leading to improved yields and selectivity compared to batch processes. nih.gov

In a hypothetical flow setup for utilizing this compound, two or more streams of reactants would be continuously pumped and converged at a mixing point. For instance, a solution of this compound in an anhydrous solvent would form one stream, while a second stream would contain a nucleophile (e.g., an amine or alcohol) and a scavenger base (like triethylamine (B128534) or diisopropylethylamine) in a compatible solvent. Upon mixing, the stream would enter a reactor coil or a packed-bed reactor maintained at an optimized temperature to facilitate the reaction. The residence time—the duration the reaction mixture spends in the reactor—can be precisely controlled by adjusting the flow rates and the reactor volume, allowing for fine-tuning of the reaction progress. This setup enables the rapid and automated synthesis of a diverse range of compounds for screening and development. nih.gov

The optimization of such a continuous process would involve systematically varying parameters to maximize product yield and purity. A design of experiments (DoE) approach could be employed to efficiently explore the reaction space. mdpi.com The table below illustrates a representative optimization study for a generic amidation reaction using an acyl chloride in a continuous flow system.

Table 1: Representative Parameters for Flow Chemistry Optimization of Amidation This table is a hypothetical example illustrating a typical optimization process for a continuous flow reaction involving an acyl chloride like this compound. The values are for illustrative purposes only.

EntryAmine (Nucleophile)Temperature (°C)Residence Time (min)Flow Rate (mL/min)Yield (%)
1Aniline25100.575
2Aniline50100.588
3Aniline8051.092
4Aniline8022.585
5Benzylamine25150.3382
6Benzylamine5080.6395
7Benzylamine5041.2591
8Morpholine051.098
9Morpholine2522.599

Computational and Theoretical Investigations of 4 2 Oxopyrrolidin 1 Yl Benzoyl Chloride and Its Reactivity

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Molecular orbital (MO) theory provides a framework for describing the distribution and energy of electrons within a molecule.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride, the electronic character is a composite of the benzoyl chloride and the N-substituted pyrrolidinone moieties. The benzoyl chloride portion is inherently electrophilic due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which significantly lowers the energy of the LUMO. This LUMO is primarily localized on the carbonyl carbon of the acyl chloride group, making it the most probable site for nucleophilic attack.

The 2-oxopyrrolidin-1-yl group, attached at the para position of the benzene (B151609) ring, acts as an electron-donating group through resonance, involving the lone pair of electrons on the nitrogen atom. This donation of electron density to the aromatic ring raises the energy of the HOMO. The HOMO is expected to be distributed across the N-phenylpyrrolidinone fragment.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds This table presents hypothetical data for illustrative purposes, based on general principles of computational chemistry.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzoyl chloride-9.8-1.58.3
N-Phenyl-2-pyrrolidinone-8.5-0.58.0
This compound-8.9-1.87.1

The charge distribution within a molecule provides a more detailed picture of its electronic landscape. Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the electrostatic potential on the electron density surface of a molecule. numberanalytics.com These maps are invaluable for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. numberanalytics.com

In an ESP map of this compound, the regions of most negative potential (typically colored red) would be located around the carbonyl oxygen of the acyl chloride and the carbonyl oxygen of the pyrrolidinone ring, due to the high electronegativity of oxygen. The region of most positive potential (typically colored blue) would be concentrated on the carbonyl carbon of the acyl chloride group. This high positive potential signifies a significant electron deficiency and confirms this site as the primary center for nucleophilic attack. The hydrogen atoms of the aromatic ring and the pyrrolidinone ring would also exhibit moderately positive potential.

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound This table presents hypothetical data for illustrative purposes, based on general principles of computational chemistry.

AtomPredicted Partial Charge (a.u.)
Carbonyl Carbon (Acyl Chloride)+0.65
Carbonyl Oxygen (Acyl Chloride)-0.55
Chlorine-0.20
Nitrogen (Pyrrolidinone)-0.40
Carbonyl Oxygen (Pyrrolidinone)-0.50

Reaction Pathway Modeling and Transition State Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT can be employed to model reaction pathways, locate transition states, and calculate activation energies. researchgate.net This provides a detailed understanding of the reaction mechanism.

The reaction of this compound with a nucleophile, such as an amine or an alcohol, is expected to proceed via a nucleophilic acyl substitution mechanism. chemistrystudent.comlibretexts.org DFT calculations can elucidate the key steps of this process:

Nucleophilic Attack: The reaction initiates with the attack of the nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

Transition State 1 (TS1): DFT can be used to locate the transition state for the formation of the tetrahedral intermediate. This transition state would involve the partial formation of the bond between the nucleophile and the carbonyl carbon, and a partial breaking of the carbon-oxygen double bond.

Tetrahedral Intermediate: This is a high-energy, transient species where the carbonyl carbon is sp3-hybridized.

Transition State 2 (TS2): The collapse of the tetrahedral intermediate to form the final product proceeds through a second transition state. This involves the reformation of the carbon-oxygen double bond and the cleavage of the carbon-chlorine bond.

Product Formation: The final products are the acylated nucleophile and a chloride ion.

DFT calculations can provide the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the highest energy transition state) is a key parameter that determines the rate of the reaction. For the reaction of acyl chlorides, the formation of the tetrahedral intermediate is often the rate-determining step.

Table 3: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with a Generic Nucleophile (NuH) This table presents hypothetical data for illustrative purposes, based on general principles of computational chemistry.

SpeciesRelative Energy (kcal/mol)
Reactants (Compound + NuH)0.0
Transition State 1 (TS1)+15.2
Tetrahedral Intermediate+5.8
Transition State 2 (TS2)+12.5
Products (Acylated Nu + HCl)-10.7

Conformational Analysis of the Pyrrolidinone Ring and its Influence on Reactivity

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. nih.gov The two most common conformations are the "envelope" and "twist" forms. frontiersin.org In N-substituted pyrrolidinones, the nature and orientation of the substituent on the nitrogen atom can influence the preferred conformation of the ring.

For this compound, the benzoyl chloride group is a bulky substituent. The rotational barrier around the N-C(aryl) bond will determine the relative orientation of the pyrrolidinone ring and the benzene ring. Computational analysis can be used to determine the minimum energy conformation. The dihedral angle between the plane of the pyrrolidinone ring and the plane of the benzene ring is a key parameter. A co-planar arrangement would maximize resonance stabilization but may be disfavored due to steric hindrance. The actual conformation will be a balance between these electronic and steric factors.

The conformation of the pyrrolidinone ring can have a subtle but measurable influence on the reactivity of the acyl chloride group. Changes in the dihedral angle can affect the extent of electron donation from the nitrogen lone pair into the aromatic system, which in turn can modulate the electrophilicity of the distant carbonyl carbon. However, this effect is likely to be secondary to the inherent high reactivity of the acyl chloride functional group.

Prediction of Spectroscopic Signatures for Research Validation (excluding basic identification)

Computational chemistry can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computed structure and electronic properties.

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the most characteristic predicted vibrational modes would be the C=O stretching frequencies for the acyl chloride and the amide carbonyl groups. These are expected to be in the regions of 1780-1810 cm⁻¹ and 1680-1700 cm⁻¹, respectively. The calculations can also predict the frequencies of other vibrations, such as C-N stretching, C-Cl stretching, and aromatic C-H bending modes. Comparing the calculated vibrational spectrum with an experimental one can help confirm the molecular structure and the accuracy of the computational model. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For example, the chemical shift of the carbonyl carbon of the acyl chloride would be predicted at a significantly downfield position (around 165-170 ppm) due to its high electrophilicity. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating pyrrolidinone group and the electron-withdrawing benzoyl chloride group. Agreement between the predicted and experimental NMR spectra would provide strong evidence for the correctness of the computed molecular geometry and electronic structure.

Table 4: Predicted Key Spectroscopic Signatures for this compound This table presents hypothetical data for illustrative purposes, based on general principles of computational chemistry.

Spectroscopic TechniquePredicted SignaturePredicted Value
Infrared (IR) SpectroscopyC=O Stretch (Acyl Chloride)~1800 cm⁻¹
Infrared (IR) SpectroscopyC=O Stretch (Amide)~1690 cm⁻¹
¹³C NMR SpectroscopyCarbonyl Carbon (Acyl Chloride)~168 ppm
¹³C NMR SpectroscopyCarbonyl Carbon (Amide)~175 ppm

Advanced Analytical Methodologies for Research and Development of 4 2 Oxopyrrolidin 1 Yl Benzoyl Chloride

Spectroscopic Techniques for Elucidating Reaction Mechanisms and Intermediate Structures

Spectroscopic methods are indispensable in the research and development of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride, providing detailed molecular-level information. These techniques are crucial for confirming the structure of novel derivatives, understanding reaction pathways, and identifying transient intermediates.

High-Resolution NMR Spectroscopy (e.g., 2D-NMR) for Structural Elucidation of Novel Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular architecture.

For a novel derivative, ¹H NMR would reveal signals for the pyrrolidinone ring protons and the protons on the para-substituted benzene (B151609) ring. The pyrrolidinone moiety typically shows three distinct multiplets: two for the methylene (B1212753) groups (-CH₂-) and one for the methylene group adjacent to the nitrogen. The aromatic region would display two doublets, characteristic of a 1,4-disubstituted benzene ring.

2D NMR techniques establish connectivity between these nuclei:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³J-coupling). libretexts.org It would show correlations between the adjacent methylene protons within the pyrrolidinone ring, confirming its integrity. libretexts.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (¹J-coupling). sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to its known proton signal.

Table 1: Predicted NMR Data and Key 2D-NMR Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Pyrrolidinone C2' (C=O)-~175H-3', H-5' → C-2'
Pyrrolidinone C3' (-CH₂-)~2.2-2.3~33H-3' → C-2', C-4', C-5'
Pyrrolidinone C4' (-CH₂-)~2.6-2.7~18H-4' → C-3', C-5'
Pyrrolidinone C5' (-CH₂-N)~3.9-4.0~49H-5' → C-2', C-3', C-4', C-1 (Aromatic)
Aromatic C1 (-N)-~143H-2, H-6 → C-1; H-5' → C-1
Aromatic C2, C6 (-CH)~7.8-7.9~119H-2, H-6 → C-1, C-4, C=O (Benzoyl)
Aromatic C3, C5 (-CH)~8.2-8.3~132H-3, H-5 → C-1, C-4, C=O (Benzoyl)
Aromatic C4 (-COCl)-~136H-2, H-6 → C-4; H-3, H-5 → C-4
Benzoyl C=O-~168H-3, H-5 → C=O

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful process analytical technology (PAT) tools for real-time, in-situ monitoring of reactions that produce this compound. mdpi.comnih.gov These techniques provide information on molecular vibrations, allowing for the tracking of functional group transformations.

The synthesis of this compound from its corresponding carboxylic acid is an ideal candidate for spectroscopic monitoring. The key transformation is the conversion of the carboxylic acid group (-COOH) into an acid chloride group (-COCl).

Infrared (IR) Spectroscopy: In the IR spectrum, this conversion can be monitored by observing the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the disappearance of the carboxylic acid carbonyl (C=O) stretch (approx. 1700-1725 cm⁻¹). Concurrently, a new, higher frequency C=O stretching band for the acyl chloride will appear (approx. 1750-1800 cm⁻¹). wikipedia.orgnist.gov The lactam carbonyl of the pyrrolidinone ring serves as a useful internal reference, as its vibrational frequency (approx. 1680-1700 cm⁻¹) should remain relatively constant throughout the reaction.

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for in-situ monitoring in reaction vessels, as measurements can be made non-invasively using fiber-optic probes. beilstein-journals.orgresearchgate.net It is less sensitive to water than IR, which is an advantage. mdpi.com The progress of the reaction can be tracked by monitoring the intensity of specific Raman bands. For example, the disappearance of a band associated with the carboxylic acid and the appearance of a new band for the C-Cl stretch (typically 650-750 cm⁻¹) and the acyl chloride C=O group can be quantitatively followed. beilstein-journals.org

Table 2: Key Vibrational Frequencies for Monitoring the Synthesis of this compound

Functional GroupCompoundTechniqueCharacteristic Wavenumber (cm⁻¹)Observation During Reaction
O-H StretchStarting Material (Carboxylic Acid)IR2500 - 3300 (broad)Signal decreases and disappears
C=O Stretch (Lactam)Starting Material & ProductIR / Raman~1690Remains relatively constant (Internal Standard)
C=O Stretch (Acid)Starting Material (Carboxylic Acid)IR / Raman~1710Signal decreases and disappears
C=O Stretch (Acyl Chloride)ProductIR / Raman~1770Signal appears and increases
C-Cl StretchProductRaman~700Signal appears and increases

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the target compound and for structural elucidation of byproducts and novel derivatives. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the confident determination of a molecule's elemental formula. nih.gov

For this compound (C₁₁H₁₀ClNO₂), the theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision. Experimental measurement of this mass via HRMS serves as a definitive confirmation of the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide insight into the molecule's structure through controlled fragmentation. nih.gov By isolating the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of the chlorine radical (Cl•) to form a stable acylium ion.

Loss of a carbon monoxide (CO) molecule from the acylium ion.

Cleavage of the pyrrolidinone ring, a common pathway for N-substituted pyrrolidinones, which can lead to characteristic fragment ions. researchgate.netresearchgate.net

Analysis of these fragmentation pathways is invaluable for distinguishing between isomers and identifying unknown impurities or degradation products formed during synthesis or storage. wvu.edu

Table 3: HRMS Data and Predicted Fragmentation for this compound

IonFormulaTheoretical Exact Mass (m/z)Description
[M]⁺C₁₁H₁₀³⁵ClNO₂223.0400Molecular Ion
[M-Cl]⁺C₁₁H₁₀NO₂188.0712Loss of Chlorine radical
[M-Cl-CO]⁺C₁₀H₁₀NO160.0762Loss of Chlorine and Carbon Monoxide
[C₇H₄ClO]⁺C₇H₄ClO139.0005Chlorobenzoyl cation from cleavage at N-Aryl bond

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation in Research

Chromatographic techniques are fundamental for separating the components of a mixture, making them vital for assessing the purity of this compound, monitoring the progress of its synthesis, and isolating the final product.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Reaction Progress

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of reaction mixtures containing this compound. oup.com It allows for the separation and quantification of the starting material (4-(2-Oxopyrrolidin-1-yl)benzoic acid), the desired product, and any non-volatile impurities or byproducts.

Due to the high reactivity and hydrolytic instability of acyl chlorides, direct analysis can be challenging. americanpharmaceuticalreview.com A common strategy involves quenching a sample of the reaction mixture with an alcohol, such as methanol (B129727), to convert the reactive benzoyl chloride into a stable methyl ester derivative. researchgate.net This derivatized sample can then be reliably analyzed. The progress of the reaction is monitored by tracking the decrease in the peak area of the starting carboxylic acid and the corresponding increase in the peak area of the methyl ester derivative.

A typical reversed-phase HPLC method would be employed for this analysis. nih.gov The separation would be based on the different polarities of the components. The carboxylic acid starting material is more polar and would elute earlier, while the less polar ester derivative would have a longer retention time. A diode-array detector (DAD) or UV detector would be used for quantification, typically at a wavelength where all aromatic components show strong absorbance. researchgate.net

Table 4: Representative HPLC Method Parameters for Reaction Monitoring

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV/DAD at 254 nm
Sample PreparationReaction aliquot quenched with methanol to form methyl ester derivative

Gas Chromatography (GC) for Volatile Components and Reaction Byproducts

Gas Chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds. scispace.com While the target compound, this compound, has a high boiling point and is thermally labile, making it generally unsuitable for direct GC analysis, the technique is highly valuable for analyzing volatile components associated with its synthesis. chromforum.org

The primary application of GC in this context is to analyze the purity of starting materials and to detect volatile byproducts. For instance, if the benzoyl chloride is prepared using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), GC can be used to quantify any residual chlorinating agent in the final product. It can also be used to analyze the purity of solvents used in the reaction and to detect any volatile byproducts formed through side reactions. researchgate.net Methods for analyzing related compounds like benzyl (B1604629) chloride often use GC coupled with a mass spectrometer (GC-MS) for definitive identification of impurities. nih.gov

Table 5: Application of GC in the Synthesis of this compound

Analyte TypeExamplesPurpose of AnalysisTypical Detector
SolventsToluene, Dichloromethane (B109758), AcetonitrilePurity assessment, detection of residual solvent in final productFID (Flame Ionization Detector)
Chlorinating AgentsThionyl chloride, Oxalyl chlorideQuantification of residual reagentsTCD (Thermal Conductivity Detector), MS
Volatile Byproductse.g., from solvent degradation or side reactionsIdentification of impurities to optimize reaction conditionsMS (Mass Spectrometry)

X-ray Crystallography for Solid-State Structure Determination of the Compound or its Derivatives (if single crystals are obtained)

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. nih.gov This powerful analytical technique provides unambiguous proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions within a crystal lattice. For a compound such as this compound, or its derivatives, obtaining a single crystal suitable for X-ray diffraction analysis would yield invaluable structural information.

The process of X-ray crystallography involves irradiating a single crystal with a focused beam of X-rays. The electrons within the crystal's atoms diffract this X-ray beam, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct an electron density map of the molecule and, from that, determine the precise coordinates of each atom in the crystal's unit cell.

As of the current literature review, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. The primary challenge in such an analysis is often the cultivation of a single crystal of sufficient size and quality, a process that can be impeded by factors such as compound purity and the presence of conformational flexibility. nih.gov

However, crystallographic studies have been successfully conducted on derivatives containing the 2-oxopyrrolidin-1-yl)benzoyl moiety, demonstrating the feasibility of structural determination for related molecules. For instance, the crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate has been resolved, providing insights into the conformation of the pyrrolidone ring and its orientation relative to the benzoate (B1203000) group. nih.govresearchgate.net In this derivative, the pyrrolidone ring was found to be inclined at a significant angle to the plane of the azobenzene (B91143) segment. nih.govresearchgate.net Such studies underscore the detailed conformational and packing information that X-ray crystallography can provide.

Should single crystals of this compound be obtained, the resulting crystallographic data would allow for the unequivocal determination of key structural parameters. This would include:

Molecular Conformation: The dihedral angle between the plane of the pyrrolidone ring and the benzene ring would be precisely determined, revealing the molecule's preferred solid-state conformation.

Bond Lengths and Angles: The exact lengths of all covalent bonds (e.g., C=O, C-N, C-Cl) and the angles between them would be measured with high precision, offering insights into the electronic environment and potential strain within the molecule.

Supramolecular Assembly: The analysis would reveal how individual molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking, which govern the material's bulk properties.

The data obtained from such an experiment would be presented in a standardized format, as illustrated in the hypothetical data table below. This table represents the type of information that would be generated from a successful crystallographic analysis.

Table 1: Illustrative Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₁₁H₁₀ClNO₂
Formula Weight223.65 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
R-factor (%)Value

Note: The values in this table are placeholders and serve only to illustrate the parameters that would be determined upon successful single-crystal X-ray diffraction analysis.

The successful crystallographic characterization of this compound would provide a foundational dataset for computational modeling, structure-activity relationship studies, and a deeper understanding of its solid-state chemical and physical properties.

Q & A

Q. What are the standard synthetic routes for 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride?

A common method involves coupling reactions under microwave-assisted conditions. For structurally similar sulfonyl chlorides, reactions with substituted anilines in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP), are performed at 120°C for 8 hours. Purification via flash chromatography (e.g., using methyl chloride/ethyl acetate) yields high-purity products (36–38% yield) . For benzoyl chloride derivatives, analogous protocols using anhydrous conditions and stoichiometric control are recommended to avoid hydrolysis .

Q. What safety precautions are necessary when handling this compound?

Critical precautions include:

  • PPE : Impervious gloves, tightly sealed goggles, and protective clothing to prevent skin/eye contact .
  • Ventilation : Use a fume hood to avoid inhalation of vapors.
  • First Aid : Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation .
  • Storage : Keep in a locked, dry environment away from moisture due to the compound’s reactivity .

Q. What analytical techniques confirm the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with literature data (e.g., carbonyl resonances at ~170 ppm for the pyrrolidinone moiety) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., observed m/z 394.1103 vs. calculated 394.1109) .
  • Melting Point Analysis : Confirm consistency with reported values (e.g., 145–147°C for related compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Variables to test include:

  • Catalyst Loading : Increase DMAP equivalents to enhance coupling efficiency.
  • Reaction Time/Temperature : Microwave irradiation (120°C) reduces side reactions compared to conventional heating .
  • Purification : Gradient elution in flash chromatography improves separation of polar byproducts .

Q. How to resolve discrepancies in spectral data during characterization?

  • Impurity Identification : Use HPLC-MS to detect unreacted starting materials or hydrolysis byproducts.
  • Deuterated Solvent Effects : Ensure solvents (e.g., DMSO-d6_6) do not obscure key NMR peaks.
  • Cross-Validation : Compare HRMS and elemental analysis to rule out isotopic interference .

Q. How to address stability issues during storage?

  • Moisture Control : Store under argon in desiccators with silica gel.
  • Thermal Stability : Monitor via thermogravimetric analysis (TGA) to identify decomposition thresholds (~250°C flash point) .
  • Container Material : Use amber glass bottles to prevent photodegradation .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Hydrolysis of Acyl Chloride : Use anhydrous solvents (e.g., acetonitrile) and inert atmospheres .
  • Nucleophilic Substitution : Avoid excess base, which may promote pyrrolidinone ring-opening.
  • Byproduct Formation : Optimize stoichiometry (1.5 equivalents of nucleophile) to minimize dimerization .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in different solvent systems?

  • Polar Protic vs. Aprotic Solvents : Reactivity in polar aprotic solvents (e.g., acetonitrile) often enhances electrophilicity of the benzoyl chloride group, while protic solvents (e.g., ethanol) may slow reactions due to hydrogen bonding .
  • Kinetic Studies : Conduct time-resolved 1H^1H NMR to track intermediate formation and solvent effects.

Q. Why do reported yields vary across literature for similar compounds?

  • Scale Effects : Milligram-scale reactions (e.g., 0.10 g in ) may suffer from lower efficiency vs. bulk synthesis.
  • Purification Losses : Silica gel adsorption during chromatography can reduce yields by 10–20% .
  • Catalyst Degradation : DMAP may decompose under prolonged microwave irradiation, requiring fresh batches.

Methodological Best Practices

Q. How to design a scalable synthesis protocol for this compound?

  • Stepwise Optimization : Use Design of Experiments (DoE) to map temperature, catalyst, and solvent effects.
  • Green Chemistry Principles : Replace acetonitrile with biodegradable solvents (e.g., cyclopentyl methyl ether) where possible.
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

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